molecular formula C6H4INO2 B147127 1-Iodo-4-nitrobenzene CAS No. 636-98-6

1-Iodo-4-nitrobenzene

Cat. No.: B147127
CAS No.: 636-98-6
M. Wt: 249.01 g/mol
InChI Key: SCCCFNJTCDSLCY-UHFFFAOYSA-N
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Description

1-Iodo-4-nitrobenzene, also known as p-iodonitrobenzene, is an organic compound with the molecular formula C6H4INO2. It is a yellow crystalline solid with a pungent odor. This compound is widely used as an intermediate in organic synthesis, particularly in the production of dyes, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-4-nitrobenzene can be synthesized through the diazotization of 4-nitroaniline followed by iodination. The process involves the following steps:

  • Dissolve 0.5 grams of 4-nitroaniline in a mixture of concentrated sulfuric acid and water. Cool the solution to 0-5°C.
  • Add a cold solution of sodium nitrite to the mixture to form the diazonium salt.
  • Filter the cold solution and add it to a solution of potassium iodide in water with stirring.
  • Filter the product, wash it with water, and dry it. The crude product can be recrystallized from ethanol to obtain pure this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up and optimized for efficiency. The use of continuous flow processes and advanced catalysts, such as Ru-Me/Al2O3, can enhance the yield and purity of the product .

Chemical Reactions Analysis

1-Iodo-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

  • Hydrogenation reactions typically use molecular hydrogen and metal catalysts.
  • Substitution reactions often involve nucleophiles like thiols and palladium or nickel catalysts.

Major Products:

  • Reduction yields 4-iodoaniline.
  • Substitution reactions can produce various aryl derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

1-Iodo-4-nitrobenzene serves as a precursor for synthesizing various functionalized anilines, which are crucial intermediates in the development of pharmaceuticals and agrochemicals. Its higher reactivity compared to other halogenated nitrobenzenes allows for more efficient substitution reactions .

Biological Research

In biological studies, this compound is utilized as a probe to investigate enzyme-catalyzed reactions and biochemical pathways. It has been shown to affect cellular processes, making it useful in pharmacological research .

Medicinal Chemistry

This compound plays a role in developing new drugs targeting specific enzymes or receptors. Its ability to form covalent bonds with biomolecules allows it to be used in designing inhibitors or modulators for therapeutic purposes .

Industrial Applications

In the industrial sector, this compound is employed in producing dyes, pigments, and other chemicals. Its utility in synthesizing various industrial compounds underscores its importance beyond laboratory settings .

Case Studies

Several studies highlight the biological activity and potential applications of this compound:

  • Cancer Cell Line Study : Research demonstrated that treatment with this compound resulted in significant cell death across various cancer cell lines, with IC50 values ranging from 20 to 50 µM. This indicates its potential as an anticancer agent .
  • Antimicrobial Activity : In antimicrobial assessments, this compound exhibited an MIC value of 32 µg/mL against Staphylococcus aureus, suggesting its effectiveness as an antibacterial agent .

Mechanism of Action

The mechanism of action of 1-iodo-4-nitrobenzene depends on the specific reaction it undergoes. For example:

    Reduction: The nitro group is reduced to an amino group through the transfer of hydrogen atoms facilitated by metal catalysts. This process involves the adsorption of the compound onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.

    Substitution: The iodine atom is replaced by a nucleophile through a palladium-catalyzed cross-coupling reaction.

Comparison with Similar Compounds

1-Iodo-4-nitrobenzene can be compared with other halogenated nitrobenzenes, such as:

The uniqueness of this compound lies in its higher reactivity, making it a valuable intermediate for various synthetic applications.

Biological Activity

1-Iodo-4-nitrobenzene, a halogenated aromatic compound, has garnered interest in various fields of biological research due to its unique chemical properties and potential applications. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant case studies.

This compound (CAS No. 636-98-6) is characterized by the presence of iodine and nitro groups on a benzene ring. The synthesis of this compound can involve various methods, including electrophilic aromatic substitution reactions and nucleophilic substitutions. One notable method involves the reaction of arylhydrazines with iodine under metal-free conditions, which offers a straightforward approach to producing aryl iodides like this compound .

Biological Activity Overview

The biological activity of this compound has been studied in several contexts, particularly its cytotoxicity, antimicrobial properties, and effects on cellular mechanisms.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, studies have shown that it can induce apoptosis in breast cancer cells (MCF-7) through the activation of caspase pathways. The compound's IC50 values in different cancer cell lines suggest moderate to high cytotoxicity, making it a candidate for further investigation in cancer therapeutics .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against several bacterial strains. It has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that the compound can inhibit bacterial growth at relatively low concentrations, suggesting potential use as an antibacterial agent .

The mechanisms through which this compound exerts its biological effects are complex and multifaceted:

  • Reactive Oxygen Species (ROS) Generation : The compound is known to induce oxidative stress in cells, leading to increased levels of ROS. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately resulting in cell death.
  • Apoptotic Pathways : Activation of apoptotic pathways has been observed in studies involving cancer cell lines. The compound triggers mitochondrial dysfunction and activates caspases, which are critical mediators of apoptosis.
  • Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in cellular signaling pathways, although further research is needed to elucidate these interactions fully.

Case Studies

Several key studies highlight the biological activity of this compound:

  • Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant cell death compared to untreated controls. The study reported IC50 values ranging from 20 to 50 µM across different cell types .
  • Antimicrobial Efficacy : In another study assessing the antimicrobial properties, this compound was tested against a panel of bacterial strains. The results indicated that it had an MIC value of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antibacterial agent .

Summary Table of Biological Activities

Activity TypeTest SubjectResultReference
CytotoxicityMCF-7 (breast cancer)IC50 = 30 µM
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
Apoptosis InductionVarious cancer linesSignificant increase in apoptosis

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-iodo-4-nitrobenzene, and how do they influence experimental design?

this compound (C₆H₄INO₂, MW 249.01) has a melting point of 171–173°C and a boiling point of 289°C at 772 mmHg, with moderate thermal stability under recommended storage conditions . Its low solubility in common solvents (e.g., THF, ethanol) necessitates solvent optimization for reactions. For example, in hydrogenation studies, THF is often used due to its ability to dissolve both the substrate and catalyst . Researchers should prioritize closed systems and local exhaust ventilation to mitigate dust exposure during handling .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Mandatory personal protective equipment (PPE) includes nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Dust generation should be minimized using enclosed systems, and waste must be segregated for professional disposal to avoid environmental contamination . Safety showers and eyewash stations must be accessible, and air quality should be monitored during prolonged use .

Q. How is this compound synthesized, and what are the common impurities or byproducts?

A standard synthesis route involves iodination of nitrobenzene derivatives via electrophilic substitution. However, incomplete halogenation can yield diiodinated or dehalogenated byproducts. Purification typically employs recrystallization or column chromatography, with GC-MS or HPLC used to verify purity . Contaminants like 1-chloro-4-nitrobenzene (if chlorinated precursors are used) must be monitored due to similar reactivity .

Advanced Research Questions

Q. How do catalyst modifications impact the hydrogenation of this compound to 4-iodoaniline?

Ru-based catalysts (e.g., Ru-Zn/Al₂O₃) enhance 4-iodoaniline yield (78%) while suppressing over-hydrogenation to aniline. Promoters like Zn improve selectivity by stabilizing intermediate hydroxylamine species, whereas Sn or Co additives reduce activity due to site blocking . Temperature optimization (e.g., 80°C for 24 hours) balances conversion (>99.9%) and selectivity, though prolonged runs at 60°C degrade catalyst performance .

Q. How can discrepancies in carbon mass balance during hydrogenation be resolved?

Incomplete mass balance (observed in Ru-catalyzed hydrogenation) suggests undetected byproducts, such as azoxybenzene formed via nitroso-hydroxylamine condensation. Advanced analytical techniques (e.g., FTIR, NMR) or isotopic labeling can identify adsorbed intermediates on the catalyst surface. Post-reaction catalyst digestion (e.g., aqua regia) followed by ICP-MS analysis may reveal retained organics .

Q. What mechanistic insights explain this compound’s reactivity in Suzuki-Miyaura cross-coupling?

The iodine substituent acts as a superior leaving group compared to bromine or chlorine, enabling efficient transmetalation with boronic acids. Steric effects from the nitro group at the para position slow oxidative addition but improve regioselectivity. Optimized conditions (e.g., Pd(PPh₃)₄, K₂CO₃, THF/H₂O) yield unsymmetrical biaryls with 78% efficiency .

Q. How does thermal stability affect reaction scalability and long-term storage?

this compound decomposes above 289°C, but prolonged storage at room temperature under inert atmospheres (N₂/Ar) prevents iodobenzene formation. For large-scale reactions, exothermic decomposition risks require controlled heating (<200°C) and real-time thermal monitoring (e.g., DSC) .

Q. What strategies mitigate catalyst deactivation in flow hydrogenation systems?

In continuous flow reactors, catalyst fouling is addressed by periodic regeneration (e.g., H₂ treatment at 150°C) or doping with Sn to reduce coke formation. Flow rate adjustments (0.25–0.5 mL/min) maintain substrate-catalyst contact time while minimizing pressure drops .

Q. Data Contradiction and Analysis

Q. Why do reported yields for 4-iodoaniline vary across studies using similar Ru catalysts?

Variations arise from differences in catalyst pretreatment (e.g., reduction temperature), solvent purity, and H₂ pressure. For instance, THF contaminated with peroxides inhibits hydrogenation, while trace O₂ in H₂ gas promotes nitroso intermediate polymerization . Standardized pre-reduction protocols (e.g., 300°C under H₂ for 2 hours) improve reproducibility.

Q. How can conflicting solubility data for this compound be reconciled?

Discrepancies in solubility (e.g., in ethanol vs. DMF) stem from polymorphic forms or residual synthesis byproducts. Researchers should report crystallization conditions (e.g., cooling rate, solvent polarity) and characterize batches via XRD to confirm phase purity .

Q. Methodological Recommendations

  • Catalyst Screening : Use high-throughput reactors with parallel catalyst beds to compare Ru, Pd, and Ni systems .
  • Analytical Validation : Pair GC with MS detection to resolve co-eluting byproducts .
  • Safety Compliance : Implement hazard operability (HAZOP) assessments for scale-up .

Properties

IUPAC Name

1-iodo-4-nitrobenzene
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InChI

InChI=1S/C6H4INO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SCCCFNJTCDSLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO2
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DSSTOX Substance ID

DTXSID7060914
Record name Benzene, 1-iodo-4-nitro-
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Molecular Weight

249.01 g/mol
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Physical Description

Yellow powder; [Alfa Aesar MSDS]
Record name 1-Iodo-4-nitrobenzene
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CAS No.

636-98-6
Record name 1-Iodo-4-nitrobenzene
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